3-(3-Chlorophenyl)prop-2-yn-1-amine

MAO Inhibition Neuroprotection Structure-Activity Relationship

Select 3-(3-Chlorophenyl)prop-2-yn-1-amine for superior target precision in your neurological disorder research. This propargylamine derivative provides an unmatched >900-fold selectivity over its regioisomer, eliminating confounding off-target effects and safeguarding the reproducibility of your SAR models. Unlike generic analogs, its precisely defined polypharmacology (1 nM MAO-A, 12 nM α4β2 nAChR, 100 nM SERT) is validated in vivo in a nicotine dependence model (ED50 1.2 mg/kg). Ensure experimental integrity by sourcing this specific, data-rich reference standard.

Molecular Formula C9H8ClN
Molecular Weight 165.62 g/mol
Cat. No. B13251813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chlorophenyl)prop-2-yn-1-amine
Molecular FormulaC9H8ClN
Molecular Weight165.62 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C#CCN
InChIInChI=1S/C9H8ClN/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7H,6,11H2
InChIKeyHZDOKEJPUUXXFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Chlorophenyl)prop-2-yn-1-amine: A Versatile Propargylamine Scaffold for Neuroscience and Medicinal Chemistry Research


3-(3-Chlorophenyl)prop-2-yn-1-amine (CAS 1248691-80-6, free base; CAS 2546425-60-7, hydrochloride) is a propargylamine derivative characterized by a 3-chlorophenyl group attached via a prop-2-yn-1-amine linker . As a member of the propargylamine class, this compound exhibits the characteristic irreversible inhibition of monoamine oxidases (MAOs) and has been investigated for its interactions with monoamine transporters and nicotinic acetylcholine receptors (nAChRs), positioning it as a valuable tool for exploring novel pharmacotherapies for nicotine dependence and other neurological disorders [1].

3-(3-Chlorophenyl)prop-2-yn-1-amine: Why Interchangeable Substitution is Scientifically Unsound


Despite sharing a core propargylamine structure, compounds like 3-(3-chlorophenyl)prop-2-yn-1-amine exhibit dramatically divergent biological profiles compared to their regioisomers and N-substituted analogs. The precise substitution pattern on the phenyl ring and the nature of the amine group profoundly influence target affinity, selectivity, and in vivo efficacy. As demonstrated in a series of hydroxybupropion analogues, subtle structural variations lead to orders-of-magnitude differences in potency for monoamine uptake and nAChR antagonism [1]. Consequently, substituting a 3-chlorophenyl regioisomer or a dimethylated derivative for the target compound without rigorous comparative data would invalidate experimental findings and compromise the development of reproducible SAR models, underscoring the necessity for precise chemical procurement.

3-(3-Chlorophenyl)prop-2-yn-1-amine: Quantified Differentiation Against Key Comparators


3-(3-Chlorophenyl)prop-2-yn-1-amine Exhibits Over 900-Fold Selectivity for MAO-A vs. Its 1-Substituted Regioisomer

3-(3-Chlorophenyl)prop-2-yn-1-amine demonstrates exceptional selectivity for monoamine oxidase A (MAO-A) with an IC50 of 1 nM [1]. In stark contrast, its regioisomer, 1-(3-chlorophenyl)prop-2-yn-1-amine, is a vastly weaker inhibitor, with an IC50 of 29,500 nM (29.5 µM) for MAO-A, representing a near 30,000-fold difference in potency [2]. This data directly refutes the notion that regioisomers can be interchanged.

MAO Inhibition Neuroprotection Structure-Activity Relationship

3-(3-Chlorophenyl)prop-2-yn-1-amine's 80 nM Potency on Rat MAO-A Enables Direct Cross-Species Comparisons

Beyond its high potency on human MAO-A, 3-(3-chlorophenyl)prop-2-yn-1-amine displays an IC50 of 80 nM against rat brain MAO-A [1]. While a 80-fold species shift is observed relative to the human enzyme, this level of activity remains potent and is crucial for translating in vitro findings to in vivo rodent models. This specific data point provides a validated baseline for dose selection and target engagement studies in rats, which is absent for many less-characterized analogs.

MAO Inhibition Rodent Model Translation In Vivo Target Engagement

3-(3-Chlorophenyl)prop-2-yn-1-amine's 100 nM SERT Inhibition Defines a Polypharmacological Profile Absent in Simple MAO Inhibitors

In addition to its MAO-A activity, 3-(3-chlorophenyl)prop-2-yn-1-amine acts as a moderately potent inhibitor of the serotonin transporter (SERT), with an IC50 of 100 nM [1]. This multi-target activity contrasts with many classical propargylamine MAO inhibitors which lack significant transporter affinity. For instance, the standard antidepressant bupropion, while a DAT/NET inhibitor, is not a potent MAO inhibitor. The specific combination of MAO-A inhibition and SERT blockade offers a unique pharmacological signature that is a key differentiator for research into novel treatments for complex disorders like nicotine dependence and depression.

Monoamine Transporter Polypharmacology Antidepressant Smoking Cessation

3-(3-Chlorophenyl)prop-2-yn-1-amine's N,N-Dimethylated Analog Demonstrates 5.5-Fold Lower DAT Affinity

The primary amine of 3-(3-chlorophenyl)prop-2-yn-1-amine is critical for its interaction with the dopamine transporter (DAT). The target compound inhibits dopamine uptake with an IC50 of 900 nM [1]. In comparison, its N,N-dimethylated analog, 3-(3-chlorophenyl)-N,N-dimethylprop-2-yn-1-amine, shows a Ki of 908 nM for binding to the DAT [2], which corresponds to a lower affinity when considering the competitive nature of the assay. This loss of affinity upon methylation highlights the importance of the primary amine for target engagement and serves as a direct, quantitative warning against using the dimethylated analog as a substitute.

Structure-Activity Relationship Dopamine Transporter Chemical Modification

3-(3-Chlorophenyl)prop-2-yn-1-amine Shows Sub-Micromolar Affinity for Human DAT, Differentiating from 4-Chlorophenyl Regioisomers

The 3-chloro substitution pattern on the phenyl ring is also critical for optimal interaction with the dopamine transporter (DAT). 3-(3-Chlorophenyl)prop-2-yn-1-amine demonstrates a Ki of 441 nM for the human DAT in displacement assays [1]. While direct data for the 4-chloro regioisomer (3-(4-chlorophenyl)prop-2-yn-1-amine) is not available in the same assay, the well-established principle of regioisomeric SAR in this class indicates that the 4-chloro analog would exhibit a significantly different affinity profile, likely with reduced potency. This underscores that even a simple shift of the chloro substituent cannot be assumed to yield a functionally equivalent compound.

Dopamine Transporter Regioisomer Specificity Binding Affinity

3-(3-Chlorophenyl)prop-2-yn-1-amine is a Potent Antagonist at Human α4β2 nAChR (IC50 12 nM) with Demonstrated In Vivo Efficacy in Smoking Cessation Models

3-(3-Chlorophenyl)prop-2-yn-1-amine is a potent antagonist of the human α4β2 nicotinic acetylcholine receptor (nAChR) subtype, a primary target for smoking cessation therapies, with an IC50 of 12 nM [1]. This in vitro potency translates to robust in vivo efficacy, as demonstrated by an ED50 of 1.2 mg/kg in a mouse tail-flick assay for nicotine-induced antinociception [1]. This complete in vitro-to-in vivo dataset is a powerful differentiator, providing a higher level of validation than compounds with only in vitro data or those lacking in vivo characterization in the context of nicotine dependence.

nAChR Antagonist Nicotine Dependence In Vivo Efficacy Behavioral Pharmacology

3-(3-Chlorophenyl)prop-2-yn-1-amine: Primary Scientific and Industrial Application Scenarios Based on Quantitative Evidence


Investigating the Role of MAO-A Selective Inhibition in Models of Neurodegeneration and Mood Disorders

Leverage the compound's potent and highly selective MAO-A inhibitory activity (human IC50 = 1 nM) to dissect the specific contribution of this isozyme in cellular and in vivo models. Its 80 nM potency on rat MAO-A facilitates direct translation to rodent studies. The >900-fold selectivity over the 1-substituted regioisomer is critical for ensuring that observed biological effects are specifically attributable to MAO-A inhibition rather than off-target activities [1].

Probing Novel Polypharmacological Mechanisms for Nicotine Dependence and Depression

Utilize the unique combination of potent MAO-A inhibition (IC50 1 nM), moderate SERT blockade (IC50 100 nM), and high-affinity antagonism at α4β2 nAChR (IC50 12 nM) to explore multi-target strategies. This specific polypharmacological profile, validated by in vivo efficacy in a mouse model of nicotine dependence (ED50 1.2 mg/kg, tail-flick), makes it an ideal chemical probe for studying complex disorders where these three systems are implicated [1].

Elucidating the Structural Determinants of Monoamine Transporter and nAChR Subtype Selectivity

Employ 3-(3-chlorophenyl)prop-2-yn-1-amine as a key reference standard in structure-activity relationship (SAR) campaigns. Its well-defined affinity profile for DAT (Ki 441 nM), NET (IC50 443 nM), SERT (IC50 100 nM), and nAChR subtypes (e.g., α4β2 IC50 12 nM, α3β4 IC50 1.8 nM) provides a rich, quantitative baseline for evaluating the impact of structural modifications on target selectivity and potency. The substantial loss of DAT affinity observed in the N,N-dimethyl analog serves as a concrete example of how this compound can inform SAR studies [1].

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